Molecular Weight Differentiation: Impact on Physicochemical and ADME Properties
The molecular weight of the target compound (223.74 g/mol) positions it near the lower boundary of optimal CNS drug-like chemical space (MW < 400 Da, Lipinski's Rule of Five) . Compared to the cyclopropylmethyl analog [2-(4-chlorophenyl)ethyl](cyclopropylmethyl)amine (MW = 209.71 g/mol, CAS 1156283-68-9), the target compound incorporates an additional methylene and methyl group, resulting in a +14.03 Da mass difference . This elevated molecular weight correlates with increased van der Waals surface area, which can enhance binding affinity through greater hydrophobic contact while still maintaining favorable permeability characteristics. In contrast, the non-chlorinated analog (1-cyclopropylethyl)(2-phenylethyl)amine (MW = 189.30 g/mol, CAS 1019588-86-3) is 34.44 Da lighter, potentially compromising target engagement in hydrophobic binding pockets .
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 223.74 g/mol |
| Comparator Or Baseline | Comparator 1: [2-(4-chlorophenyl)ethyl](cyclopropylmethyl)amine, MW = 209.71 g/mol; Comparator 2: (1-cyclopropylethyl)(2-phenylethyl)amine, MW = 189.30 g/mol |
| Quantified Difference | +14.03 Da vs. cyclopropylmethyl analog; +34.44 Da vs. non-chlorinated analog |
| Conditions | Computed from molecular formula (PubChem/Chemsrc); standardized MW calculation |
Why This Matters
Molecular weight directly influences passive membrane permeability, solubility, and overall drug-likeness; the target compound occupies a distinct MW bin that may confer advantages for CNS target engagement not achievable with lighter analogs.
